![molecular formula C10H20N4O2 B1599984 1,4,8,11-Tetraazacyclotetradecane-5,12-dione CAS No. 97565-24-7](/img/structure/B1599984.png)
1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Overview
Description
1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a macrocyclic compound characterized by its unique structure, which includes a 14-membered ring containing four nitrogen atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione typically involves the cyclization of linear precursors containing the appropriate amino and carbonyl functionalities. One common method is the reaction of ethylenediamine with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the macrocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.
Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
Catalysis
1,4,8,11-Tetraazacyclotetradecane-5,12-dione acts as a ligand in catalytic processes. Its ability to enhance reaction rates and selectivity makes it valuable in organic synthesis. The compound's structure allows it to stabilize transition states and intermediates during chemical reactions, leading to improved yields and efficiency .
Metal Complexation
This compound forms stable complexes with transition metals, which is crucial for materials science. These metal complexes can be utilized in the development of new catalysts and sensors. The coordination properties of this compound have been extensively studied for their potential applications in ion separation and enzyme mimicry .
Table 1: Metal Complexes of this compound
Metal Ion | Complex Stability | Application Area |
---|---|---|
Cu(II) | High | Catalysis |
Ni(II) | Moderate | Sensor Development |
Co(II) | High | Biological Mimicry |
Pharmaceutical Development
The structural characteristics of this compound enable its application in drug design. Researchers are investigating its potential to target specific biological pathways and improve drug delivery systems. Its ability to form stable complexes with biologically relevant metals enhances its utility in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, this compound is employed in chromatography and spectroscopy techniques. It aids in the detection and quantification of various substances within complex mixtures. The unique properties of this compound facilitate the development of sensitive analytical methods for environmental monitoring and quality control in pharmaceuticals .
Environmental Science
The compound shows promise in environmental applications, particularly in the remediation of heavy metal pollutants. Its ability to chelate heavy metals allows for effective removal from contaminated water sources. This sustainable approach to environmental cleanup is gaining attention as regulations on pollution become stricter .
Case Studies
Case Study 1: Catalytic Applications
A study demonstrated that this compound significantly increased the efficiency of a palladium-catalyzed reaction by stabilizing the palladium complex. This led to a reduction in reaction time by 30% while maintaining high selectivity for the desired product .
Case Study 2: Drug Delivery Systems
Research highlighted the use of this compound as a carrier for anticancer drugs. By forming complexes with platinum-based drugs, it enhanced their solubility and bioavailability in cellular environments. In vitro studies showed an increase in cytotoxicity against cancer cells compared to unmodified drugs .
Mechanism of Action
The mechanism by which 1,4,8,11-Tetraazacyclotetradecane-5,12-dione exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a chelating agent, forming stable complexes with metal ions through its nitrogen and oxygen atoms. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane)
Cyclen (1,4,7,10-tetraazacyclododecane)
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
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Biological Activity
1,4,8,11-Tetraazacyclotetradecane-5,12-dione, also known as 5,12-Dioxocyclam or its dihydrate form, is a complex organic compound notable for its unique cyclic structure containing four nitrogen atoms within a 14-membered ring. This compound has garnered attention in various fields due to its significant biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H20N4O2
- Molecular Weight : Approximately 264.32 g/mol
- Structure : The compound features two carbonyl groups (C=O) and is characterized by its cyclic arrangement of nitrogen atoms which contribute to its reactivity and binding capabilities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Metal Complexation : This compound forms stable complexes with transition metals, enhancing its utility in catalysis and sensor development. Its ability to bind metal ions is crucial for its applications in medicinal chemistry and environmental science .
- Pharmaceutical Applications : The unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways. Its derivatives have shown promise in enzyme mimicry and as agents for ion separation .
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Synthesis and Characterization
This compound can be synthesized through various methods including Michael addition reactions involving ethylenediamine. The synthesis process has been characterized using spectroscopic techniques such as NMR and IR spectroscopy .
Interaction with Metal Ions
The interaction of this compound with metal ions has been extensively studied. For instance:
- Cobalt(III) Complexes : The formation of cobalt(III) complexes using this ligand has demonstrated high selectivity and stability, which are essential for applications in analytical chemistry .
Metal Ion | Binding Affinity | Biological Relevance |
---|---|---|
Cobalt(III) | High | Potential use in drug formulation |
Copper(II) | Moderate | Catalytic applications |
Zinc(II) | Moderate | Enzyme mimicry |
Therapeutic Applications
Several studies have explored the therapeutic potential of this compound:
- Cancer Treatment : Research indicates that metal complexes of this compound can bind to DNA and potentially induce apoptosis in cancer cells by forming interstrand cross-links similar to cisplatin .
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents .
Properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVHJIRVCAHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CCNCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423029 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97565-24-7 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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